![molecular formula C21H17NO B14240580 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-00-8](/img/structure/B14240580.png)
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a fused benzene and pyrrole ring. This particular compound features an ethyl group attached to the phenyl ring and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-ethylbenzaldehyde can be used as the starting material. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .
Another method involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group onto the phenyl ring, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the desired product. Additionally, continuous flow reactors can be used to enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to interact with various enzymes and receptors in biological systems. For instance, they can act as agonists or antagonists at serotonin receptors, influencing neurotransmission . Additionally, indole derivatives can inhibit enzymes involved in cell proliferation, making them potential anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the 3-position.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
4-Ethylphenylindole: An indole derivative with an ethyl group on the phenyl ring.
Uniqueness
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both an ethyl group on the phenyl ring and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
590398-00-8 |
|---|---|
Molekularformel |
C21H17NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-2-14-7-9-16(10-8-14)20-19(13-23)18-12-11-15-5-3-4-6-17(15)21(18)22-20/h3-13,22H,2H2,1H3 |
InChI-Schlüssel |
CMRHDJAPKFCZBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



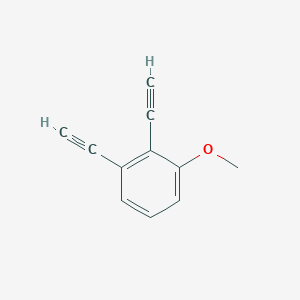
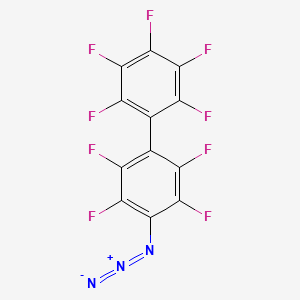
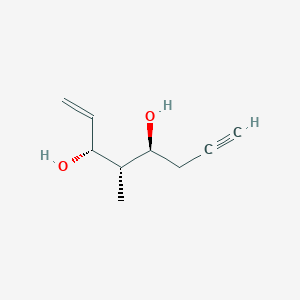
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
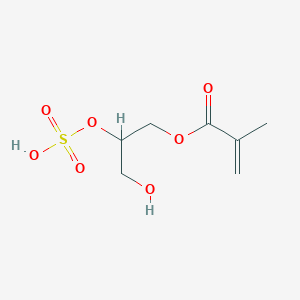
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)

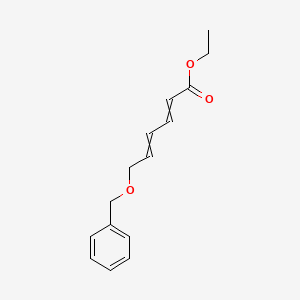

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
